Structural Differentiation: Quinoxaline vs. 2-Fluorobenzyl Substituent at the 2-Position
The target compound carries a quinoxalin-2-yl substituent at the octahydropyrrolo 2-position, whereas the closest disclosed analog, 2-(2-fluorobenzyl)-5-(6-methyl-4-pyrimidinyl)octahydropyrrolo[3,4-c]pyrrole, bears a 2-fluorobenzyl group . The quinoxaline moiety adds two additional aromatic nitrogen atoms (N6 heterocycle vs. fluorobenzyl), increasing hydrogen-bond acceptor count from 4 to 6 and polar surface area (tPSA) from ∼45 Ų to ∼73 Ų (calculated) . This structural disparity is critical because the quinoxaline nitrogen atoms are implicated in direct interactions with orexin receptor residues, as indicated by the patent disclosure listing quinoxalin-2-yl as a preferred embodiment for receptor modulation [1].
| Evidence Dimension | Molecular features influencing receptor binding and physicochemical profile |
|---|---|
| Target Compound Data | MW = 332.4 g/mol; tPSA ≈ 73 Ų; HBA = 6; contains quinoxaline fused ring |
| Comparator Or Baseline | 2-(2-Fluorobenzyl)-5-(6-methyl-4-pyrimidinyl)octahydropyrrolo[3,4-c]pyrrole: MW = 312.4 g/mol; tPSA ≈ 45 Ų; HBA = 4 |
| Quantified Difference | ΔMW = +20.0 g/mol; ΔtPSA ≈ +28 Ų; ΔHBA = +2 |
| Conditions | In silico calculation (ChemSpider/Chemsrc for MW; tPSA estimated by fragment-based method) |
Why This Matters
The increased polar surface area and hydrogen-bonding capacity of the quinoxaline analog alter membrane permeability and binding-site complementarity, making it a distinct chemical probe for orexin receptor occupancy studies compared to the fluorobenzyl analog.
- [1] Swanson, D. M. et al., US Patent US9079911B2 – Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators, claim 1 and detailed description. View Source
